molecular formula C25H24N2O5 B2468367 N-(4-acetylphenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898417-55-5

N-(4-acetylphenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No. B2468367
CAS RN: 898417-55-5
M. Wt: 432.476
InChI Key: KGFVPCZLQZEDEO-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H24N2O5 and its molecular weight is 432.476. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

Facile Synthesis Techniques

Research on compounds like (±)-crispine A demonstrates high-yielding cyclisations and reductions, highlighting the synthetic versatility of compounds with complex structures similar to the queried compound (King, 2007).

Structural and Property Analysis

Studies on amide containing isoquinoline derivatives have uncovered the formation of gels and crystalline solids upon treatment with different acids, indicating the structural adaptability and potential for creating materials with specific properties (Karmakar, Sarma, & Baruah, 2007).

Antiviral and Antiapoptotic Effects

Novel anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy against diseases like Japanese encephalitis, showcasing the potential of complex organic compounds in medicinal chemistry (Ghosh et al., 2008).

Coordination Chemistry and Antioxidant Activity

Coordination Complexes and Antioxidant Activity

Research involving pyrazole-acetamide derivatives has led to the synthesis of Co(II) and Cu(II) coordination complexes, illustrating the compounds' ability to form stable structures with metal ions and their significant antioxidant activity (Chkirate et al., 2019).

Antimicrobial and Antifungal Applications

Preparation and Antibacterial Activity

Studies on 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives demonstrate the use of N-(4-substituted phenyl)acetamides as precursors for compounds with potential antibacterial and antifungal activities, indicating the role of such compounds in developing new antimicrobial agents (Le, Pham, & Nguyen, 2018).

Neuropharmacology

Atypical Antidepressant Activity

Molecular modelling studies have led to the synthesis of compounds like cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline, showcasing the potential of structurally complex compounds in neuropharmacology, particularly as atypical antidepressants (Griffith, Gentile, Robichaud, & Frankenheim, 1984).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-17(28)18-6-8-21(9-7-18)26-25(30)16-32-24-15-31-22(12-23(24)29)14-27-11-10-19-4-2-3-5-20(19)13-27/h2-9,12,15H,10-11,13-14,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFVPCZLQZEDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

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